

CAS number and chemical identifiers for 7-ethyltryptophol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(7-ethyl-1H-indol-3-yl)ethanol

Cat. No.: B118839

[Get Quote](#)

7-Ethyltryptophol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 7-ethyltryptophol, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. This document consolidates essential chemical identifiers, physicochemical properties, detailed synthesis protocols, and explores its potential biological significance.

Core Chemical Identifiers and Properties

7-Ethyltryptophol is a tryptophol derivative with an ethyl group at the 7th position of the indole ring. Its chemical and physical properties are summarized below for easy reference.

Chemical Identifiers

Identifier	Value
CAS Number	41340-36-7 [1] [2]
IUPAC Name	2-(7-ethyl-1H-indol-3-yl)ethanol [1] [2]
Molecular Formula	C ₁₂ H ₁₅ NO [1] [2]
Canonical SMILES	CCC1=C2C(=CC=C1)C(=CN2)CCO [2]
InChI	InChI=1S/C12H15NO/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11/h3-5,8,13-14H,2,6-7H2,1H3 [1] [2]
InChIKey	UVSDNCAZVSQJQA-UHFFFAOYSA-N [1] [2]

Physicochemical Properties

Property	Value
Molecular Weight	189.25 g/mol [2]
Appearance	Off-white to pale yellow powder/crystalline solid [1] [3]
Melting Point	50 °C [4]
Purity	≥ 98% (HPLC) [5]
Solubility	Soluble in organic solvents like ethanol, methanol, and DMSO [6]

Synthesis of 7-Ethyltryptophol

The most common method for synthesizing 7-ethyltryptophol is the Fischer indole synthesis.[\[7\]](#) [\[8\]](#) This reaction involves the cyclization of a phenylhydrazone under acidic conditions. Various modifications and optimizations of this process have been reported to improve yield and purity.

Experimental Protocol: Fischer Indole Synthesis

An improved and scalable process for the synthesis of 7-ethyltryptophol has been developed. [\[8\]](#) This method utilizes commercially available starting materials and offers a good yield.

Materials:

- 2-Ethylphenylhydrazine hydrochloride
- 2,3-Dihydrofuran
- Sulfuric acid (H_2SO_4) as a catalyst
- N,N-dimethylacetamide (DMAc)-Water (1:1) as a solvent

Procedure:

- A solution of 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran is prepared in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water.
- Concentrated sulfuric acid is added as a catalyst.
- The reaction mixture is stirred at a controlled temperature. The reaction of 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran under these conditions affords a 75% yield of 7-ethyltryptophol.[\[8\]](#)
- The reaction first forms a hydrazone intermediate which then undergoes cyclization.[\[8\]](#)
- Optimizing the pH to be between 4.5 and 5 can prevent certain impurities from being extracted into the organic solvent during workup.[\[8\]](#)
- The product, 7-ethyltryptophol, can be isolated as a solid without the need for extensive purification.[\[8\]](#)

Various studies have focused on optimizing this synthesis by exploring different catalysts, solvents, and reaction conditions, including the use of continuous flow reactors to improve yield and process safety.[\[7\]](#)[\[9\]](#)[\[10\]](#)

Role in Etodolac Synthesis

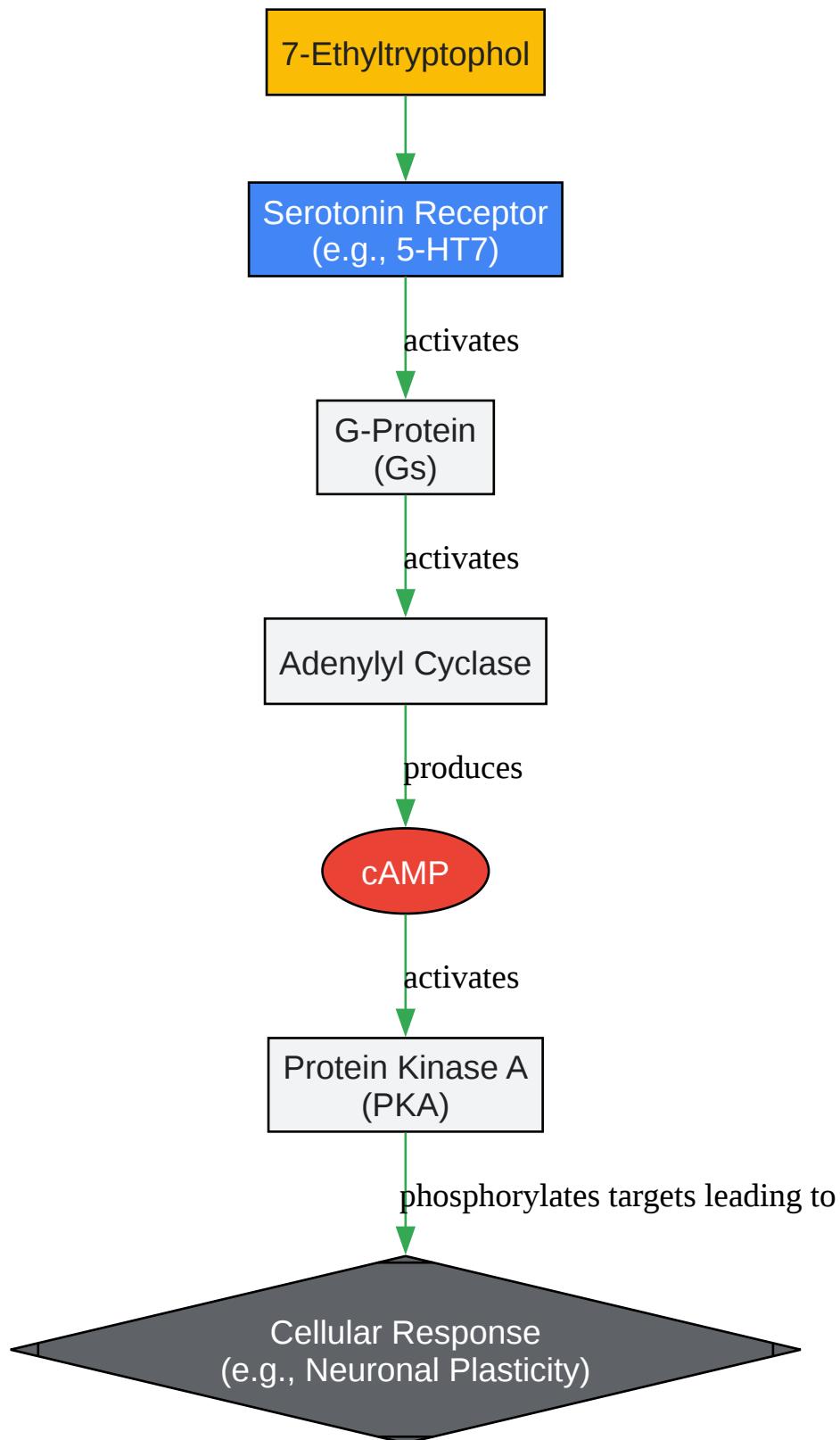
7-Ethyltryptophol is a crucial intermediate in the manufacturing of Etodolac, a widely used NSAID.[\[1\]](#)[\[11\]](#) The synthesis of Etodolac from 7-ethyltryptophol is a key industrial process.

[Click to download full resolution via product page](#)

Synthesis of Etodolac from 7-Ethyltryptophol.

Biological Significance and Potential Applications

While the primary application of 7-ethyltryptophol is in pharmaceutical synthesis, its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine) suggests potential for independent biological activity.^[5]


Tryptophol and its derivatives are known to occur naturally and exhibit a range of biological activities.^{[12][13][14][15]} These activities include roles as growth factors in plants and inducers of apoptosis.^[14] Tryptophol itself is known to induce sleep-like states in mice and can act as a quorum-sensing molecule in yeast.^[16]

Due to its structural resemblance to serotonin, 7-ethyltryptophol is a candidate for research in neurochemistry and pharmacology, particularly in the context of mood disorders and anxiety.^{[5][6]} It is hypothesized that it may interact with serotonin receptors, potentially modulating neurotransmitter activity.^[5] However, at present, there is limited direct experimental evidence detailing the specific biological activities and signaling pathways of 7-ethyltryptophol.

Putative Signaling Pathway

Given the structural similarity of 7-ethyltryptophol to serotonin, a hypothetical signaling pathway involving serotonin receptors can be postulated. The 5-HT7 receptor, for instance, is known to be involved in neuronal plasticity and is coupled to G-protein signaling cascades that activate

adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[\[17\]](#)[\[18\]](#)

[Click to download full resolution via product page](#)

Hypothetical signaling pathway for 7-ethyltryptophol.

It is crucial to note that this diagram represents a putative pathway based on structural analogy and requires experimental validation. Further research is necessary to elucidate the specific biological targets and mechanisms of action of 7-ethyltryptophol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Ethyl Tryptophol (7-ET) Online | 7-Ethyl Tryptophol (7-ET) Manufacturer and Suppliers [scimlifify.com]
- 2. 7-Ethyltryptophol | C12H15NO | CID 198231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 7-Ethyl-tryptophol | 41340-36-7 | FE05640 | Biosynth [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. valencelabs.co [valencelabs.co]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 7-Ethyl tryptophol | 41340-36-7 [chemicalbook.com]
- 12. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds | Performance Analytics [scinapse.io]
- 14. researchgate.net [researchgate.net]

- 15. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Role of the Serotonin Receptor 7 in Brain Plasticity: From Development to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The serotonin receptor 7 and the structural plasticity of brain circuits [frontiersin.org]
- To cite this document: BenchChem. [CAS number and chemical identifiers for 7-ethyltryptophol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118839#cas-number-and-chemical-identifiers-for-7-ethyltryptophol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com